N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
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Description
The compound "N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide" is a derivative of chromene, which is a class of organic compounds with notable biological activities. Chromene derivatives have been extensively studied due to their potential pharmacological properties, including cytotoxic and antioxidant activities. The compound is structurally related to the compounds discussed in the provided papers, which include various chromene and thiazole derivatives with chlorophenyl groups and carboxamide functionalities .
Synthesis Analysis
The synthesis of related chromene derivatives has been reported using environmentally friendly methods such as ultrasound irradiation. For instance, N-(substituted phenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides were synthesized in two steps, starting with the solvent-free synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one, followed by condensation with hydrazine carboxamide HCl analogues under ultrasonic influence . Similarly, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved multiple steps, starting with 4-chlorobenzenamine and exploring optimal reaction conditions to achieve high yields . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by the presence of a 2H-chromen-2-one core, often substituted with various functional groups. The structures are stabilized by intramolecular hydrogen bonds, as seen in N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, which exhibits extensive intramolecular hydrogen bonding . The conformation about the C-N bond is typically anti-rotamer, and the orientation of the amide O atom can vary . These structural features are crucial for the biological activity of these compounds and would be relevant for the compound under analysis.
Chemical Reactions Analysis
The chemical reactivity of chromene derivatives is influenced by the presence of functional groups and the overall molecular conformation. The compounds can participate in various chemical reactions, including condensation and hydrogen bonding, which are essential for their biological activity. For example, the interaction of chromene derivatives with the active site of FGFR4 involves hydrogen bonding and salt bridge formation, as seen in the molecular docking studies . These interactions are indicative of the potential chemical reactions that the compound may undergo when interacting with biological targets.
Physical and Chemical Properties Analysis
Chromene derivatives exhibit a range of physical and chemical properties that are influenced by their molecular structure. The presence of chlorophenyl groups, carboxamide functionalities, and other substituents affect properties such as solubility, melting point, and stability. The cytotoxic and antioxidant activities of these compounds are also significant, with some derivatives showing promising activity against various cancer cell lines and in free radical scavenging assays . The physical and chemical properties of the compound would likely be similar to those of the related compounds discussed in the papers, given the structural similarities.
Scientific Research Applications
Antimicrobial Activity
Compounds similar to the specified chemical have been synthesized and evaluated for their in vitro antimicrobial activities. For instance, a series of compounds were tested against bacteria such as Escherichia coli and Staphylococcus aureus, and fungi like Candida albicans, showing significant antimicrobial potential (Desai, Dodiya, & Shihora, 2011). Another study utilized microwave-assisted synthesis for similar compounds, which were then evaluated for their antibacterial and antifungal activities, indicating some compounds exhibit significant activities (Raval, Naik, & Desai, 2012).
Cytotoxic Activity
Certain derivatives have been prepared as potential cytotoxic agents and evaluated against various cancer cell lines. For example, one study found that specific analogs displayed potent activity against nasopharyngeal epidermoid carcinoma KB, medulloblastoma DAOY, and astrocytoma 1321N1 cells. Among them, specific compounds exhibited remarkable inhibitory activity against breast cancer cells MCF-7, lung cancer cells A549, and colon adenocarcinoma cells SW480, with IC50 values less than 5 μM (Mahmoodi et al., 2010).
Cholinesterase Inhibitory Activity
A novel series of hybrid compounds were synthesized and evaluated for their cholinesterase (ChE) inhibitory activity. Among these, specific compounds showed significant acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities, which are important for Alzheimer's disease research. One compound, in particular, demonstrated not only cholinesterase inhibitory activity but also neuroprotectivity and metal chelating ability, factors involved in the onset and progress of Alzheimer's disease (Saeedi et al., 2020).
Metal Complex Formation
Research has also delved into the synthesis of novel copper(II), cobalt(II), and nickel(II) complexes with ligands similar to the specified chemical. These studies not only explore the structural elucidation of these complexes but also investigate their spectroscopic properties and potential applications (Myannik et al., 2018).
properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3S/c1-12-19(28-21(24-12)13-6-2-4-8-15(13)22)11-23-20(26)18-10-16(25)14-7-3-5-9-17(14)27-18/h2-10H,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLODNVWIUHVJAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide |
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